3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid
CAS No.: 869529-35-1
Cat. No.: VC6675204
Molecular Formula: C7H3BrClFO4S
Molecular Weight: 317.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869529-35-1 |
|---|---|
| Molecular Formula | C7H3BrClFO4S |
| Molecular Weight | 317.51 |
| IUPAC Name | 3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H3BrClFO4S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2H,(H,11,12) |
| Standard InChI Key | POHGXELFKXTYQB-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzoic acid backbone substituted at the 3-, 4-, and 5-positions with bromine, fluorine, and a chlorosulfonyl group, respectively. The IUPAC name, 3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid, reflects this arrangement. The presence of multiple electronegative groups creates a polarized electronic environment, enhancing its reactivity in nucleophilic substitution and coupling reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 869529-35-1 |
| Molecular Formula | C₇H₃BrClFO₄S |
| Molecular Weight | 317.51 g/mol |
| IUPAC Name | 3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid |
| SMILES | C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O |
| InChIKey | POHGXELFKXTYQB-UHFFFAOYSA-N |
The chlorosulfonyl group (-SO₂Cl) at position 5 is particularly reactive, serving as a precursor for sulfonamide formation, a critical functional group in medicinal chemistry .
Spectroscopic and Physical Properties
While solubility data remain unreported, the compound’s solid-state properties suggest limited solubility in polar solvents due to its aromatic and sulfonyl components. The melting point is expected to exceed 150°C, inferred from analogous brominated benzoic acids such as 3-bromo-4-fluorobenzoic acid (mp 138–140°C) . Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic peaks for S=O stretching (~1350 cm⁻¹), C=O of the carboxylic acid (~1700 cm⁻¹), and C-Br vibrations (~600 cm⁻¹).
Synthesis and Optimization
Chlorosulfonylation of 3-Bromo-4-fluorobenzoic Acid
The primary synthesis route involves the chlorosulfonylation of 3-bromo-4-fluorobenzoic acid. This reaction typically employs chlorosulfonic acid (ClSO₃H) at elevated temperatures (150°C) to introduce the sulfonyl chloride group .
Reaction Mechanism:
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Electrophilic Attack: Chlorosulfonic acid acts as an electrophile, targeting the electron-deficient aromatic ring.
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Sulfonation: The sulfonyl group attaches at the para position relative to the carboxylic acid, driven by directing effects.
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Chlorination: Concurrent chlorination yields the final chlorosulfonyl derivative.
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Starting Material | 3-Bromo-4-fluorobenzoic acid |
| Reagent | Chlorosulfonic acid |
| Temperature | 150°C |
| Reaction Time | 12 hours |
| Yield | 70–85% (estimated) |
This method avoids hazardous reagents like liquid bromine, aligning with green chemistry principles .
Alternative Methodologies
A patent (CN109912396B) describes ultrasonic-assisted bromination using sodium bromide (NaBr) and sodium hypochlorite (NaClO) in dichloromethane . Although developed for 3-bromo-4-fluorobenzaldehyde, this approach could be adapted for sulfonylation by substituting NaBr with chlorosulfonation agents. Key advantages include:
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Ultrasonic Activation: Enhances reaction kinetics and reduces side products.
Applications in Pharmaceutical Research
Role in Antiviral Drug Development
The chlorosulfonyl moiety enables the synthesis of sulfonamide derivatives, a class of compounds with demonstrated activity against hepatitis B virus (HBV). For example, NVR 3-778 and KR-26556—promising HBV capsid assembly modulators—share structural similarities with derivatives of this compound .
Mechanism of Action:
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Capsid Assembly Modulation: Sulfonamides accelerate capsid formation, disrupting viral replication.
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Polymerase Inhibition: Premature capsid assembly prevents encapsulation of the viral polymerase .
Intermediate in Antibiotic Synthesis
The compound’s bromine and fluorine substituents make it a precursor for β-lactam antibiotics, such as flucloxacillin. The chlorosulfonyl group facilitates cross-coupling reactions with thiols or amines to introduce side chains critical for antimicrobial activity .
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